molecular formula C₂₃H₂₃D₄FN₄O₃ B1158994 (R)-9-Hydroxy Risperidone-d4

(R)-9-Hydroxy Risperidone-d4

Cat. No.: B1158994
M. Wt: 430.51
Attention: For research use only. Not for human or veterinary use.
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Description

The Significance of Risperidone (B510) Metabolism in Neuropharmacological Research

Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. wikipedia.org Its therapeutic action is intrinsically linked to its metabolism within the body. Risperidone is extensively metabolized in the liver, primarily through hydroxylation to its major active metabolite, 9-hydroxyrisperidone. wikipedia.orgnih.govfda.gov This metabolic process is mainly carried out by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govfda.govvulcanchem.com

Importance of (R)-9-Hydroxy Risperidone as a Key Metabolite in Pharmacological Studies

(R)-9-Hydroxy Risperidone, also known as paliperidone, is the primary and pharmacologically active metabolite of risperidone. wikipedia.orgvulcanchem.comdrugbank.com It shares a similar pharmacological activity with its parent compound, acting as an antagonist at both serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D2) receptors in the brain. vulcanchem.comdrugbank.comnih.gov This dual receptor antagonism is believed to be the basis of its antipsychotic effects. vulcanchem.com

Due to its significant pharmacological activity, the study of 9-hydroxyrisperidone is as important as the study of risperidone itself. Research has shown that the concentration of 9-hydroxyrisperidone can correlate with the risk of discontinuing the medication, suggesting its role in adverse events. nih.gov Therefore, accurately measuring the levels of this metabolite in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the complete clinical picture of risperidone treatment. vulcanchem.combmj.com

Utility of Stable Isotope-Labeled Analogs, such as (R)-9-Hydroxy Risperidone-d4, in Drug Discovery and Development Research

Stable isotope-labeled analogs, like this compound, are indispensable tools in modern drug discovery and development. techsciresearch.comacs.orgsymeres.com Deuterium-labeled compounds, in particular, serve as ideal internal standards in analytical techniques such as mass spectrometry. clearsynth.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known quantity. scioninstruments.com It helps to correct for variations that can occur during sample preparation and analysis, thereby ensuring accurate and precise quantification of the analyte. scioninstruments.comtexilajournal.com

This compound is chemically almost identical to the non-labeled (R)-9-Hydroxy Risperidone, but has a higher molecular weight due to the presence of four deuterium (B1214612) atoms. vulcanchem.com This mass difference allows it to be distinguished from the endogenous metabolite by a mass spectrometer, while its similar chemical behavior ensures that it experiences the same losses and variations during the analytical process. vulcanchem.comaptochem.com This makes it an excellent internal standard for quantifying (R)-9-Hydroxy Risperidone in complex biological matrices like plasma and hair. vulcanchem.combmj.com The use of such deuterated standards significantly improves the accuracy, precision, and robustness of bioanalytical methods. vulcanchem.comaptochem.com

Overview of Current Academic Research Trajectories for Deuterated Risperidone Metabolites

Current research involving deuterated risperidone metabolites, including this compound, is focused on several key areas. A primary application is in the development and validation of highly sensitive and specific analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring of risperidone and its metabolites. vulcanchem.comnih.gov These methods are crucial for optimizing dosing regimens in various patient populations, including pediatric patients. vulcanchem.comnih.gov

Properties

Molecular Formula

C₂₃H₂₃D₄FN₄O₃

Molecular Weight

430.51

Synonyms

(9R)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro_x000B_-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;  (+)-9-Hydroxyrisperidone-d4;  9-(R)-Paliperidone-d4

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Methodologies for R 9 Hydroxy Risperidone D4

Strategic Design of Deuterium (B1214612) Incorporation Pathways

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway. wikipedia.org For a compound to serve as an effective internal standard in mass spectrometry-based analyses, the isotopic label must be stable and located in a part of the molecule that is not susceptible to metabolic exchange. researchgate.net In the case of (R)-9-Hydroxy Risperidone-d4, the deuterium atoms are typically incorporated into the ethyl group attached to the piperidine (B6355638) ring. caymanchem.com

The rationale for this placement is twofold:

Metabolic Stability : The hydroxylation of risperidone (B510) to 9-hydroxyrisperidone occurs on the pyrimidinone ring system, a process primarily mediated by CYP2D6 and CYP3A4 enzymes. nih.gov The ethyl linker connecting the piperidine and pyrimidinone moieties is not the primary site of metabolism. Placing the deuterium atoms here minimizes the risk of in vivo loss of the label, which would compromise its function as an internal standard.

Synthetic Accessibility : Introducing deuterium at this position can be achieved through the use of deuterated starting materials, such as a deuterated 2-chloroethyl group, during the alkylation of the piperidine nitrogen. This approach is often more straightforward than attempting to perform a deuterium exchange on the final, more complex molecule.

The "d4" designation indicates that four hydrogen atoms on the ethyl group have been replaced by deuterium, resulting in a predictable mass shift of +4 atomic mass units compared to the unlabeled compound. rsc.orgcuny.edu

Enantioselective Synthesis Approaches for the (R)-Stereoisomer

Achieving the specific (R)-configuration of the hydroxyl group is critical. 9-Hydroxy Risperidone (also known as paliperidone) is a racemic mixture, but for specific analytical or research purposes, the pure (R)-enantiomer is required. scholarsresearchlibrary.comresearchgate.net There are two primary strategies for obtaining the desired stereoisomer.

Chiral Resolution : This is a common method for separating a racemic mixture into its individual enantiomers. wikipedia.org The process involves reacting the racemic 9-hydroxy risperidone with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Once separated, the chiral auxiliary is removed to yield the pure (R)- and (S)-enantiomers. researchgate.net

Asymmetric Synthesis : A more direct approach involves synthesizing the molecule with the desired stereochemistry from the outset. This can be accomplished by using a chiral starting material or a chiral catalyst in a key stereodetermining step. For instance, the synthesis could start from a chiral precursor of the tetrahydro-pyrido-pyrimidinone ring system that already contains the (R)-configured hydroxyl group. researchgate.net Subsequent coupling with the deuterated piperidine side chain would then yield the final this compound.

The enantiomeric purity of the final product is typically confirmed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Ultra Performance Convergence Chromatography (UPC²). nih.govlcms.cz

Purification and Isolation Techniques for Isotopic Purity

After synthesis, the crude product contains the desired deuterated compound along with unreacted starting materials, non-deuterated or partially deuterated analogues (d0, d1, d2, d3), and other reaction byproducts. Achieving high isotopic and chemical purity is essential for its use as a certified reference material or internal standard. cerilliant.com

The primary purification method is chromatography. High-Performance Liquid Chromatography (HPLC), often in a preparative format, is employed to isolate the compound of interest. Reversed-phase columns are typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for subsequent analysis. nih.govwaters.com

Solid-Phase Extraction (SPE) may also be used as a preliminary cleanup step to remove major impurities before final purification by HPLC. nih.gov The success of the purification is monitored by analytical HPLC coupled with mass spectrometry to ensure the collected fractions meet the required purity specifications.

Analytical Characterization for Isotopic Distribution and Chemical Integrity

Comprehensive analytical testing is required to confirm the identity, purity, and isotopic distribution of the final product. The principal techniques used are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): This is the most critical technique for confirming the isotopic labeling. wikipedia.org When analyzed by LC-MS/MS, this compound will show a precursor ion with a mass-to-charge ratio (m/z) that is 4 units higher than its unlabeled counterpart. rsc.orgcuny.edu For example, the protonated molecule [M+H]⁺ of unlabeled 9-hydroxy risperidone has an m/z of approximately 427.2, whereas the d4 version will have an m/z of about 431.2. rsc.org High-resolution mass spectrometry can further confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting product ions are analyzed. The fragments containing the deuterated ethyl group will also show a +4 mass shift, confirming the location of the labels. rsc.orgcuny.edu

Technique Parameter Expected Result for this compound Reference
Mass Spectrometry (MS) Precursor Ion [M+H]⁺m/z ≈ 431.2 rsc.org
Isotopic Purity>98% d4 form caymanchem.com
¹H NMR Chemical ShiftAbsence or significant reduction of signals corresponding to the ethyl linker protons. researchgate.net
¹³C NMR Chemical ShiftSignals for deuterated carbons may appear as multiplets with lower intensity due to C-D coupling. researchgate.net
Chiral HPLC Retention TimeSingle peak confirming enantiomeric purity. lcms.cz

This table presents typical expected data for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

¹³C NMR (Carbon NMR): This technique verifies the carbon skeleton of the molecule. The carbon atoms bonded to deuterium will exhibit characteristic splitting patterns and a slight shift in their resonance compared to the unlabeled compound. magritek.com

²H NMR (Deuterium NMR): This specialized NMR technique can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment within the molecule.

The combination of these analytical methods provides a complete profile of this compound, confirming its chemical structure, stereochemical configuration, and the precise level and location of isotopic labeling, thereby validating its suitability as an analytical standard. acs.orglongdom.org

Advanced Bioanalytical Methodologies Utilizing R 9 Hydroxy Risperidone D4

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of a reliable LC-MS/MS method is a multi-step process involving the careful optimization of both chromatographic separation and mass spectrometric detection. The primary goal is to achieve a sensitive, selective, and reproducible assay for the simultaneous determination of risperidone (B510) and its enantiomeric metabolite, 9-hydroxy risperidone, in complex biological fluids like plasma. researchgate.netnih.gov

Achieving baseline separation of the (+)- and (-)-9-hydroxy risperidone enantiomers is crucial for accurately studying their individual pharmacokinetic profiles. nih.gov This is typically accomplished using chiral chromatography.

Chiral Stationary Phases (CSPs): Cellulose-based chiral columns are frequently employed for the enantioselective separation of 9-hydroxy risperidone. rug.nlsci-hub.se These columns provide the necessary stereospecific interactions to resolve the enantiomers into distinct chromatographic peaks.

Mobile Phase Composition: The mobile phase often consists of a mixture of non-polar solvents like hexane (B92381) and more polar modifiers such as isopropanol (B130326) and ethanol (B145695), characteristic of normal-phase chromatography. nih.govrug.nlsci-hub.se The precise ratio of these solvents is optimized through gradient elution to ensure adequate separation within a reasonable run time. rug.nlsci-hub.se For instance, a mobile phase gradient of hexane, isopropanol, and ethanol has been successfully used. rug.nlsci-hub.se

Flow Rate and Run Time: Flow rates are adjusted to balance separation efficiency and analysis speed. Methods have been developed with run times ranging from approximately 8 minutes to 13.5 minutes, depending on the specific column and gradient conditions. nih.govrug.nlnih.gov An accelerated method with a run time of 4.3 minutes has also been validated by increasing the mobile phase flow rate. rug.nl

Tandem mass spectrometry provides exceptional sensitivity and selectivity, allowing for the detection of analytes at very low concentrations (ng/mL levels) in complex samples. nih.gov

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the standard technique for ionizing risperidone and its metabolites, as it is highly efficient for these types of molecules. nih.govrug.nl

Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode used for quantification. nih.gov This technique involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process drastically reduces background noise and enhances selectivity. For example, the precursor-to-product ion transition for 9-hydroxy risperidone has been identified as m/z 427.2 → 207.0. nih.gov The corresponding transition for the deuterated internal standard, (R)-9-Hydroxy Risperidone-d4, would be shifted by 4 mass units (m/z 431.2 → 211.0), allowing for simultaneous and unambiguous detection.

The table below summarizes typical parameters for an LC-MS/MS method.

ParameterTypical SettingPurpose
Chromatography
ColumnCellulose-based Chiral Stationary PhaseEnantioselective separation of (+)- and (-)-9-hydroxy risperidone.
Mobile PhaseGradient of Hexane, Isopropanol, EthanolOptimizes resolution and elution of analytes.
Flow Rate1.0 - 2.0 mL/minControls the speed of analysis and separation efficiency.
Mass Spectrometry
IonizationPositive Ion Electrospray (ESI+)Efficiently creates positively charged ions for detection.
Detection ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
MRM Transition (Analyte)m/z 427.2 → 207.0 (for 9-OH-Risperidone)Specific parent/daughter ion pair for unambiguous identification.
MRM Transition (IS)m/z 431.2 → 211.0 (for 9-OH-Risperidone-d4)Specific transition for the internal standard.

Application as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by LC-MS/MS. scispace.com this compound is an ideal SIL-IS because it is chemically identical to the analyte of interest, (R)-9-hydroxy risperidone, but has a different mass due to the incorporation of deuterium (B1214612) atoms. medchemexpress.com This property allows it to be distinguished by the mass spectrometer while behaving almost identically during sample preparation and analysis. scispace.com

An internal standard is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. scispace.com Because the SIL-IS has virtually the same physicochemical properties as the analyte, it experiences the same degree of loss or variation during every step, including extraction, evaporation, and injection. nih.gov

By measuring the peak area ratio of the analyte to the internal standard, any variability is effectively canceled out. This normalization is key to achieving high levels of accuracy (closeness to the true value) and precision (reproducibility of measurements). Validated methods using this approach consistently report high accuracy (e.g., bias between 89% and 99%) and excellent intra- and inter-day precision (e.g., coefficient of variation ≤6%). nih.gov

The following table displays typical validation results for an LC-MS/MS assay using a SIL-IS.

ParameterAcceptance CriteriaTypical Result
Accuracy Within ±15% of nominal value89% - 99%
Precision (CV%) ≤15%≤6%
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥50.2 ng/mL nih.gov
Linearity (r²) ≥0.99≥0.999 nih.gov

Matrix effects are a significant challenge in bioanalysis, especially when using ESI sources. nih.gov These effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov

The primary advantage of a SIL-IS like this compound is its ability to compensate for these matrix effects. nih.gov Since the SIL-IS co-elutes with the analyte, it is subjected to the exact same ionization suppression or enhancement at the same time. scispace.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensity of both compounds fluctuates. nih.gov This ensures that the calculated concentration of the analyte remains accurate and reliable, regardless of the variability introduced by the complex sample matrix.

Enantioselective Analytical Techniques for Risperidone Metabolites

The metabolism of risperidone is stereoselective, leading to the formation of (+) and (-) enantiomers of 9-hydroxy risperidone. nih.gov As these enantiomers may have different pharmacological activities, it is often necessary to quantify them separately. This requires enantioselective analytical methods.

The most effective approach for this separation is chiral liquid chromatography. researchgate.net As discussed previously, specialized chiral stationary phases are designed to interact differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.

Key techniques and considerations include:

Normal Phase Chromatography: This mode is often preferred for chiral separations of risperidone metabolites, utilizing columns like the Chiralcel OD-H or cellulose-based equivalents with mobile phases containing hexane and alcohol modifiers. nih.govrug.nl

Column Selection: Besides cellulose (B213188) derivatives, other CSPs like those based on macrocyclic glycopeptides (e.g., teicoplanin) have proven effective for separating a wide range of chiral compounds and can be applied in various chromatographic modes. mdpi.com

Method Validation: It is essential to validate the method not only for accuracy and precision but also to ensure there is no cross-interference between the two enantiomers and that the separation is robust and reproducible. rug.nl

The table below outlines common approaches for enantioselective separation.

TechniqueColumn Type (Stationary Phase)Mobile Phase SystemTypical Application
Chiral LC-MS/MS Cellulose-basedNormal Phase (e.g., Hexane/Isopropanol) rug.nlBaseline separation of (+)- and (-)-9-hydroxy risperidone in plasma. nih.gov
Chiral LC-MS/MS Amylose-basedNormal or Reversed-PhaseAlternative for enantiomeric resolution of various drug compounds.
Chiral LC-MS/MS Macrocyclic Glycopeptide-basedPolar Ionic, Polar Organic, Reversed-Phase mdpi.comVersatile separation of a broad range of chiral molecules.

Chiral Chromatography (e.g., Supercritical Fluid Chromatography, High-Performance Liquid Chromatography)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. The incorporation of this compound as an internal standard in these methods is essential for achieving high accuracy and precision.

High-Performance Liquid Chromatography (HPLC)

Coupled with tandem mass spectrometry (LC-MS/MS), chiral HPLC is a robust technique for determining the plasma concentrations of risperidone and the individual enantiomers of 9-hydroxyrisperidone. nih.gov In these assays, racemic deuterated 9-hydroxyrisperidone-d4 is frequently employed as an internal standard to allow for the accurate quantification of both the (+) and (-) enantiomers of the metabolite. nih.gov

The separation is typically achieved on a chiral stationary phase (CSP). For instance, a normal phase LC-MS/MS method has been validated for the simultaneous determination of risperidone and the enantiomers of 9-hydroxyrisperidone in plasma samples. nih.gov Such methods are sensitive, often requiring a low sample volume (e.g., 200 μL), making them suitable for specialized applications like pediatric pharmacokinetic studies. nih.gov The stable isotope-labeled internal standard, such as deuterated 9-hydroxyrisperidone, is crucial for compensating for matrix effects and variability during the analytical process. nih.gov Research has shown that while deuterated (+)-9-hydroxyrisperidone serves as an excellent internal standard for the (+) and (-) enantiomers of 9-hydroxyrisperidone, it may not be ideal for the parent drug, risperidone, due to differences in matrix effects, necessitating a separate internal standard for the parent compound. nih.gov

ParameterConditions
Technique Normal Phase LC-MS/MS
Analytes Risperidone, (+)-9-Hydroxyrisperidone, (-)-9-Hydroxyrisperidone
Internal Standard Racemic deuterated 9-hydroxyrisperidone-d4
Sample Volume 200 µL human plasma
Detection Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ) 0.2 ng/mL for all analytes
Run Time 8 minutes

This table summarizes typical conditions for an LC-MS/MS method for the analysis of risperidone and 9-hydroxyrisperidone enantiomers. nih.gov

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a "green chemistry" alternative to HPLC, offering faster separations and reduced organic solvent consumption. nih.gov Enantioselective SFC coupled with tandem mass spectrometry (SFC-MS/MS) has been successfully developed for the simultaneous estimation of risperidone and its chiral metabolites, (R)- and (S)-9-hydroxyrisperidone, in plasma. nih.gov These methods can resolve the analytes in a short runtime, for example, within 6 minutes using a gradient method. nih.gov

In such quantitative bioanalytical methods, a stable isotope-labeled internal standard is indispensable. This compound is an ideal candidate to serve as the internal standard for the quantification of (R)-9-hydroxyrisperidone. Its use, combined with a simple protein precipitation for sample preparation, allows for high sensitivity, with lower limits of quantification reaching the nanomolar range (e.g., 0.92 nM). nih.gov The method demonstrates linearity over a wide concentration range, ensuring its applicability for pharmacokinetic studies. nih.gov

ParameterDetails
Technique Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
Analytes Risperidone, (R)-9-hydroxyrisperidone, (S)-9-hydroxyrisperidone
Internal Standard Application Use of a stable isotope-labeled standard like this compound is standard practice for accurate quantification of the corresponding enantiomer.
Sample Preparation Protein Precipitation
Runtime ~6 minutes
Sensitivity (LLOQ) 0.92 nM
Linearity 0.91-7500 nM

This table outlines the key features of an enantioselective SFC-MS/MS method for risperidone and its metabolites. nih.gov

Capillary Electrophoresis for Stereoisomer Resolution

Capillary Electrophoresis (CE) provides a high-efficiency alternative to chromatographic techniques for chiral separations. Specifically, cyclodextrin-enhanced capillary electrophoresis methods have proven effective for resolving the enantiomers of 9-hydroxyrisperidone. nih.govnih.gov

In a technique known as dual cyclodextrin (B1172386) mode Capillary Electrokinetic Chromatography (CD-EKC), a combination of different cyclodextrins is used as chiral selectors in the background electrolyte to achieve separation. nih.gov For the enantioseparation of 9-hydroxyrisperidone, a system using an anionic cyclodextrin (sulfated-α-CD) and a neutral cyclodextrin (hydroxypropylated-β-CD) at an acidic pH of 2.5 has been shown to be effective. nih.gov Optimization of parameters such as cyclodextrin concentrations, buffer concentration, voltage, and temperature allows for excellent resolution of the enantiomers (resolution > 3) in a relatively short analysis time of about 13 minutes. nih.govnih.gov

While these studies focus on the separation methodology, for the method to be applied in quantitative bioanalysis (e.g., using CE-MS), the inclusion of a stable isotope-labeled internal standard is a prerequisite for reliable data. This compound would be the appropriate internal standard for the accurate quantification of the (R)-enantiomer, correcting for injection variability and potential ion suppression effects at the detector interface.

ParameterOptimized Conditions
Technique Cyclodextrin-Enhanced Capillary Electrokinetic Chromatography (CD-EKC)
Chiral Selectors Dual System: Sulfated-α-CD and Hydroxypropylated-β-CD
Buffer Phosphate buffer at acidic pH (2.5)
Resolution (Rs) 3.13
Analysis Time ~13 minutes
Application Simultaneous determination of Risperidone and the enantiomers of 9-hydroxyrisperidone

This table presents the conditions for a CE-based method for the enantioseparation of 9-hydroxyrisperidone. nih.gov

In Vitro and Preclinical Investigations into Risperidone Metabolic Pathways Using R 9 Hydroxy Risperidone D4

Elucidation of Cytochrome P450 (CYP) Enzyme-Mediated 9-Hydroxylation

The primary metabolic route for risperidone (B510) is 9-hydroxylation, a reaction that produces the active metabolite 9-hydroxyrisperidone, also known as paliperidone. nih.govnih.gov This conversion is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vitro studies utilizing (R)-9-Hydroxy Risperidone-d4 as a standard for quantification have been pivotal in identifying the specific CYP isoforms responsible for this metabolic step.

Role of CYP2D6 and CYP3A4/5 in the Formation of (R)-9-Hydroxy Risperidone

Extensive in vitro research has established that CYP2D6 is the principal enzyme responsible for the 9-hydroxylation of risperidone. clinpgx.orgnih.govdrugbank.compsychopharmacologyinstitute.com Studies using recombinant human CYP enzymes have demonstrated that CYP2D6 has a significantly higher activity for this metabolic conversion compared to other isoforms. nih.govdrugbank.com

While CYP2D6 plays the primary role, CYP3A4 and to a lesser extent, CYP3A5, also contribute to the formation of 9-hydroxyrisperidone. clinpgx.orgdrugbank.comdrugbank.com However, their contribution is considered a minor pathway in individuals with normal CYP2D6 function. researchgate.net The involvement of these enzymes has been confirmed through inhibition studies, where potent inhibitors of CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole) significantly reduce the formation of 9-hydroxyrisperidone in vitro. nih.govdrugbank.comnih.gov

Enzymatic Characterization Studies in Liver Microsomes and Recombinant Enzyme Systems

Investigations into risperidone's metabolism have been conducted using both human liver microsomes and recombinant enzyme systems to characterize the enzymatic kinetics. nih.govresearchgate.net Human liver microsomes, which contain a mixture of drug-metabolizing enzymes, have shown a strong correlation between the rate of 9-hydroxyrisperidone formation and the activity of CYP2D6 and CYP3A. nih.govdrugbank.com

Studies with recombinant systems, where individual CYP enzymes are expressed in vitro, have allowed for a more precise determination of the contribution of each isoform. These experiments have confirmed the high catalytic activity of CYP2D6 towards risperidone 9-hydroxylation. nih.govdrugbank.com The data generated from these systems are crucial for developing models that can predict drug metabolism and potential interactions.

Table 1: In Vitro Metabolic Activity of Recombinant CYP Enzymes in the Formation of 9-Hydroxyrisperidone

EnzymeActivity (pmol/pmol CYP/min)
CYP2D67.5
CYP3A40.4
CYP3A50.2
Data sourced from studies on the in vitro metabolism of risperidone. nih.govnih.govdrugbank.com

Stereochemical Aspects of Metabolic Transformation

The 9-hydroxylation of risperidone introduces a new chiral center into the molecule, leading to the formation of two distinct enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone. clinpgx.orgnih.gov In vitro studies have revealed that the metabolic transformation is highly stereoselective, with different CYP isoforms showing preferences for producing one enantiomer over the other.

Differential Enantiomer Formation by Specific Cytochrome P450 Isoforms

Research has demonstrated a clear division of labor between the major CYP enzymes involved in risperidone metabolism regarding enantiomer production. nih.gov CYP2D6 is predominantly responsible for the formation of the (+)-enantiomer of 9-hydroxyrisperidone. clinpgx.orgnih.govmdpi.com In fact, studies utilizing recombinant CYP2D6 have shown that it exclusively produces (+)-9-hydroxyrisperidone. nih.govresearchgate.net

Table 2: Stereoselective 9-Hydroxylation of Risperidone by CYP Isoforms

EnzymePredominant Enantiomer Formed
CYP2D6(+)-9-hydroxyrisperidone
CYP3A4(-)-9-hydroxyrisperidone
Findings are based on in vitro studies with recombinant enzymes and human liver microsomes. clinpgx.orgnih.govmdpi.com

Application in Metabolic Stability and Reaction Phenotyping Studies

This compound serves as an essential analytical tool in metabolic stability and reaction phenotyping studies. In these in vitro assays, the deuterated compound is used as a stable isotope-labeled internal standard for the accurate quantification of the enzymatically formed (unlabeled) 9-hydroxyrisperidone. Its use in conjunction with sensitive analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry allows researchers to precisely measure the rate of metabolite formation. nih.govdrugbank.comnih.gov

In metabolic stability assays, the rate at which risperidone is depleted and 9-hydroxyrisperidone is formed in the presence of liver microsomes or other enzyme preparations is measured to predict its in vivo clearance. Reaction phenotyping studies aim to identify the specific enzymes responsible for a particular metabolic pathway by using a panel of recombinant human CYP enzymes. In both types of studies, the use of this compound ensures the reliability and accuracy of the quantitative data, which is fundamental for understanding the drug's metabolic profile.

Assessment of Drug-Drug Interaction Potential through In Vitro Enzyme Inhibition and Induction

In vitro studies are critical for assessing the potential for drug-drug interactions (DDIs). Given that risperidone is a substrate for CYP2D6 and CYP3A4, it is susceptible to interactions with other drugs that inhibit or induce these enzymes. nih.govdrugbank.comresearchgate.net

In vitro enzyme inhibition assays, using human liver microsomes or recombinant enzymes, can determine if co-administered drugs are likely to inhibit the metabolism of risperidone, potentially leading to increased plasma concentrations of the parent drug. Conversely, in vitro induction studies can identify if certain drugs are likely to increase the expression of CYP enzymes, such as CYP3A4, which could lead to increased metabolism of risperidone and reduced plasma concentrations. nih.govdrugbank.com For instance, inducers of CYP enzymes have been shown to significantly increase the formation of 9-hydroxyrisperidone in rat models. drugbank.com

Furthermore, in vitro studies have also been conducted to evaluate whether risperidone or its metabolite, 9-hydroxyrisperidone, can inhibit the metabolism of other drugs. These studies have generally found that risperidone is a relatively weak inhibitor of CYP2D6. clinpgx.orgnih.gov The ratio of risperidone to 9-hydroxyrisperidone observed in plasma can serve as a useful indicator of in vivo CYP2D6 activity, helping to anticipate potential DDIs. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Research on R 9 Hydroxy Risperidone

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

Studies in animal models have been instrumental in elucidating the ADME profile of (R)-9-Hydroxy Risperidone (B510). Following oral administration of risperidone to rats, (R)-9-Hydroxy Risperidone is readily formed and detected in plasma. nih.govresearchgate.net In fact, plasma concentrations of the metabolite surpass those of the parent drug within a few hours after dosing. nih.gov The metabolism of risperidone to (R)-9-Hydroxy Risperidone is primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. nih.govclinpgx.org

Tissue Distribution and Brain Penetration Studies in Preclinical Species

The distribution of (R)-9-Hydroxy Risperidone throughout the body, including its ability to penetrate the central nervous system, is a key determinant of its pharmacological activity. Studies in rats have shown that after oral administration of risperidone, (R)-9-Hydroxy Risperidone is widely distributed to various tissues, including the liver, lung, kidney, and spleen. nih.govresearchgate.net

However, its penetration into the brain is more limited compared to risperidone. nih.govresearchgate.netnih.gov This restricted brain entry is significantly influenced by the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier. oup.comresearchgate.net In mice lacking P-gp, the brain concentrations of (R)-9-Hydroxy Risperidone were found to be markedly higher (29.4-fold) than in wild-type mice, demonstrating the critical role of this transporter in limiting its central nervous system access. oup.comresearchgate.net Despite this, the mean residence time of (R)-9-Hydroxy Risperidone in brain regions with high concentrations of serotonin (B10506) 5-HT2 and dopamine (B1211576) D2 receptors, such as the frontal cortex and striatum, is significantly longer than in plasma. nih.gov

TissueKey Findings
Brain Penetration is limited by the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. oup.comresearchgate.net
Mean residence time is longer in the frontal cortex and striatum compared to plasma. nih.gov
Area under the curve (AUC) in the brain is similar for (R)-9-Hydroxy Risperidone and its parent compound after oral administration of the parent drug. nih.gov
Liver, Lung, Kidney, Spleen (R)-9-Hydroxy Risperidone is extensively distributed to these tissues. nih.govresearchgate.net
Plasma Plasma protein binding is approximately 77%. psychopharmacologyinstitute.comjnjmedicalconnect.com

Excretion Pathways of (R)-9-Hydroxy Risperidone in Animal Models

The elimination of (R)-9-Hydroxy Risperidone from the body occurs through various pathways. In dogs, after oral administration of risperidone, the excretion of radioactivity was nearly complete within one week, with comparable amounts recovered in the urine and feces. nih.gov (R)-9-Hydroxy Risperidone was identified as the main metabolite in the excreta of dogs. nih.gov

In rats, the excretion process is more rapid, with a predominant elimination of metabolites via the feces, which is linked to extensive biliary excretion. nih.gov While the metabolism in rats is more extensive, leading to further hydroxylated and keto-metabolites, (R)-9-Hydroxy Risperidone remains the primary metabolite in the plasma, similar to dogs and humans. nih.gov

In Vitro Pharmacological Characterization and Target Engagement Studies

In vitro studies have been essential in defining the pharmacological profile of (R)-9-Hydroxy Risperidone by examining its binding affinities to various neurotransmitter receptors and its functional effects.

Receptor Binding Affinities and Functional Assays in Preclinical Systems

(R)-9-Hydroxy Risperidone exhibits a high affinity for several receptors, which underlies its therapeutic effects. It has a strong binding affinity for serotonin 5-HT2A receptors and dopamine D2 receptors. clinpgx.orgpsychopharmacologyinstitute.com Its affinity for these two receptors is similar to that of its parent compound, risperidone. researchgate.net Additionally, it demonstrates moderate to high affinity for adrenergic alpha-1 and alpha-2 receptors, as well as histamine (B1213489) H1 receptors. clinpgx.org Functional assays have shown that at 5-HT2A receptors, (R)-9-Hydroxy Risperidone acts as an antagonist. nih.gov It also attenuates epinephrine-induced platelet aggregation. nih.gov

ReceptorBinding Affinity (Ki, nM) - RisperidoneBinding Affinity (Ki, nM) - (R)-9-Hydroxy Risperidone (Paliperidone)Functional Activity
Dopamine D2 3.2Similar to RisperidoneAntagonist
Serotonin 5-HT2A 0.2Similar to RisperidoneAntagonist
Histamine H1 20Higher than RisperidoneAntagonist
Adrenergic α1 5Data not specifiedAntagonist
Adrenergic α2 16Data not specifiedAntagonist

Note: Lower Ki values indicate higher binding affinity. psychopharmacologyinstitute.com

Mechanistic Studies on Neurotransmitter Systems in Animal Brain

The interaction of (R)-9-Hydroxy Risperidone with various neurotransmitter systems, particularly the dopaminergic and serotonergic systems, is central to its mechanism of action. As an antagonist at both dopamine D2 and serotonin 5-HT2A receptors, it modulates the activity of these key neurotransmitter pathways implicated in various neurological and psychiatric conditions. clinpgx.orgpsychopharmacologyinstitute.com The balance of its activity at these two receptors is thought to contribute to its therapeutic profile.

Contribution to Pharmacological Profiles in Animal Behavioral Models

The pharmacological activity of (R)-9-Hydroxy Risperidone observed in vitro translates to behavioral effects in animal models. In a mouse model of Alzheimer's disease, chronic administration of a low dose of risperidone, which is metabolized to (R)-9-Hydroxy Risperidone, showed limited benefits on cognitive and behavioral symptoms. frontiersin.org However, it did have an effect on burying behavior and agitation. frontiersin.org In another study, early-life administration of risperidone to rats was associated with increased locomotor activity in adulthood, a behavior sensitive to dopamine receptor function. nih.gov

Role As a Certified Reference Material and Advanced Research Tool

Qualification and Certification of (R)-9-Hydroxy Risperidone-d4 as an Analytical Reference Standard

This compound is qualified as a certified reference material (CRM) through rigorous manufacturing and testing protocols. cerilliant.com As a stable isotope-labeled analytical standard, it is produced to a high degree of chemical and isotopic purity. lgcstandards.commedchemexpress.com Certification involves comprehensive characterization to confirm its structure and establish its purity, ensuring its suitability for use as a calibration or internal standard in quantitative analyses.

Suppliers like Cerilliant and Supelco provide this compound as a CRM, often dissolved in a precise concentration in a solvent like methanol. cerilliant.comscientificlabs.co.uk This certification guarantees its identity and concentration, which is fundamental for its role in validated analytical methods. The primary application of this CRM is as an internal standard in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), for clinical toxicology, forensic analysis, and pharmacokinetic studies. cerilliant.comscientificlabs.co.uk

Table 1: Characteristics of this compound as a Reference Material

CharacteristicDescriptionSource(s)
Product Type Certified Reference Material, Stable Isotope Labeled Analytical Standard cerilliant.comlgcstandards.com
Chemical Formula C₂₃H₂₃D₄FN₄O₃ medchemexpress.com
Molecular Weight 430.51 medchemexpress.com
Common Application Internal standard for LC/MS or GC/MS applications cerilliant.comscientificlabs.co.uk
Research Areas Forensic analysis, clinical toxicology, urine drug testing, isotope dilution methods cerilliant.com

Applications in Method Validation and Quality Control in Research Laboratories

The use of this compound is integral to the validation of bioanalytical methods for the quantification of its unlabeled counterpart, 9-hydroxyrisperidone. In research laboratories, analytical methods must be validated to ensure they are reliable, reproducible, and accurate. ijrpns.comscholarsresearchlibrary.com As a stable isotope-labeled internal standard (SIL-IS), this compound is added to samples at a known concentration during preparation. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations in sample extraction, handling, and instrument response. nih.gov

Method validation encompasses several key parameters as defined by regulatory guidelines. The use of a SIL-IS like this compound is crucial for demonstrating the method's accuracy, precision, and robustness. ijrpns.comnih.gov For instance, a validated LC-MS/MS method for risperidone (B510) and 9-hydroxyrisperidone achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma, with precision and accuracy values below 15%. nih.gov Such performance is essential for quality control in both routine analysis and clinical studies.

Table 2: Validation Parameters for Analytical Methods Quantifying Risperidone and Metabolites

ParameterTypical Performance MetricRole of this compoundSource(s)
Specificity No interference from endogenous matrix componentsEnsures peak purity and accurate identification alongside the analyte nih.govresearchgate.net
Linearity Correlation coefficient (r²) > 0.99Ensures consistent response ratio between analyte and standard across a concentration range scholarsresearchlibrary.comnih.gov
Accuracy & Precision Bias and coefficient of variation (CV) typically < 15%Corrects for analytical variability, ensuring results are close to the true value and reproducible nih.govnih.gov
Limit of Quantification (LOQ) As low as 0.1 ng/mL in plasmaImproves signal-to-noise ratio, enabling sensitive and reliable measurement at low concentrations nih.gov
Recovery Consistent and reproducible extraction efficiencyCompensates for analyte loss during the sample preparation process scholarsresearchlibrary.comnih.gov

Utility in High-Throughput Screening and Early-Stage Drug Discovery Research

In early-stage drug discovery, high-throughput screening (HTS) is employed to rapidly assess large libraries of chemical compounds for their potential therapeutic effects. azolifesciences.com While initial HTS often involves biochemical or cell-based assays, subsequent stages require robust analytical methods to evaluate the metabolic stability and pharmacokinetic properties of promising "hit" compounds. nih.govmdpi.com

The utility of this compound in this context is as an internal standard for high-throughput bioanalytical assays. As drug candidates advance, understanding their metabolism is crucial. Assays designed to measure the formation of metabolites in in vitro systems (e.g., liver microsomes) are often run in a high-throughput manner using LC-MS/MS. In such automated workflows, the precision afforded by a SIL-IS is indispensable for generating reliable data on metabolic pathways and rates of turnover for hundreds or thousands of compounds. azolifesciences.com This allows researchers to quickly rank compounds based on their metabolic profiles, aiding in the selection of candidates with desirable pharmacokinetic properties for further development.

Contribution to Metabolic Phenotyping Studies in Preclinical Settings

This compound plays a significant role in preclinical metabolic phenotyping studies, which aim to characterize how genetic variations in metabolic enzymes affect drug metabolism. The primary metabolic pathway for risperidone is its conversion to 9-hydroxyrisperidone, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. nih.gov

The activity of these enzymes can vary significantly between individuals, leading to different metabolic phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers). nih.gov In preclinical research, in vitro studies using human liver microsomes or recombinant CYP enzymes are conducted to investigate these pathways. In these experiments, this compound is used as an internal standard to accurately quantify the formation of 9-hydroxyrisperidone.

This precise quantification allows researchers to determine the kinetic parameters of the metabolic reaction and to assess the relative contribution of different enzymes. nih.gov Furthermore, studies have shown that the ratio of risperidone to 9-hydroxyrisperidone in plasma can serve as a reliable marker for CYP2D6 activity. nih.gov The use of this compound in the analytical methods underpinning these studies is essential for establishing an accurate and reproducible metabolic phenotype.

Table 3: Key Enzymes in Risperidone Metabolism

EnzymeRelative Contribution to 9-HydroxylationResearch FindingSource(s)
CYP2D6 MajorFormation of 9-hydroxyrisperidone is highly correlated with CYP2D6 activity. nih.govnih.gov
CYP3A4 MinorContributes to 9-hydroxylation, and its activity can be inhibited by ketoconazole. nih.gov
CYP3A5 MinorFound to be capable of metabolizing risperidone to 9-hydroxyrisperidone in vitro. nih.gov

Emerging Research Avenues and Future Perspectives

Novel Methodological Advancements in Bioanalytical Quantification of Labeled Metabolites

The precise quantification of drug metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). (R)-9-Hydroxy Risperidone-d4 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, (R)-9-Hydroxy Risperidone (B510).

Recent advancements in LC-MS/MS have enabled highly sensitive and specific methods for the determination of risperidone and its metabolites in various biological matrices. nih.gov These methods often require small sample volumes, such as 50 μl of plasma, and small-volume injections (1 μl), making them particularly suitable for pediatric patient populations. nih.gov The validation of these assays demonstrates excellent linearity and reproducibility, with lower limits of quantification (LLOQ) reaching as low as 0.1 ng/mL to 0.5 ng/mL for risperidone and 9-hydroxyrisperidone, respectively. nih.govnih.gov

The key advantage of using a deuterated standard like this compound is its near-identical chemical and physical properties to the analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability. acs.org However, a phenomenon known as the chromatographic deuterium (B1214612) effect (CDE), where slight differences in retention times between the deuterated standard and the analyte can occur, has been a challenge. acs.org Research into novel chromatography columns, such as those with pentafluorophenyl (PFP) groups, has shown promise in minimizing CDE, thus improving the accuracy of quantification. acs.org

Table 1: Illustrative LC-MS/MS Method Parameters for Risperidone Metabolite Quantification

ParameterSpecificationReference
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov
Sample Volume50 - 500 µL human plasma nih.govnih.gov
Extraction MethodSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction nih.govresearchgate.net
Internal StandardThis compound or similar deuterated analog caymanchem.commdpi.com
Lower Limit of Quantification (LLOQ)0.1 - 0.5 ng/mL nih.govnih.gov
Linearity Range0.100 to 250 ng/mL nih.gov
Precision (CV%)< 15% nih.gov
Accuracy (Bias)< 15% nih.gov

This table is a composite representation based on published methodologies.

Integration of this compound in Advanced Preclinical Models (e.g., Organoids, Microphysiological Systems)

While traditional preclinical research has relied heavily on animal models, the development of advanced in vitro systems like organoids and microphysiological systems (MPS), or "organs-on-a-chip," is revolutionizing toxicology and pharmacology. nih.govcpn.or.kr These models offer the potential to study human-specific metabolism and drug effects in a more controlled and relevant environment.

The integration of deuterated metabolites such as this compound into these systems is a promising future direction. In these models, stable isotope-labeled compounds can be used to trace metabolic pathways with high precision. For example, by introducing deuterated risperidone to liver organoids or a liver MPS, researchers can track the formation of this compound and other deuterated metabolites. This allows for a detailed investigation of metabolic rates, enzyme kinetics, and potential drug-drug interactions in a human-derived system, bypassing the interspecies differences inherent in animal models. mdpi.com

Untargeted metabolomics studies using LC-MS can identify subtle changes in cellular metabolism induced by a drug. nih.gov Applying this approach to brain microvascular endothelial cells treated with risperidone has revealed impacts on pathways involving fatty acids, ceramides, and amino acids. nih.gov Using this compound in similar studies within organoid models could help differentiate the metabolic effects of the parent drug versus its primary metabolite, providing a clearer picture of their respective contributions to both therapeutic action and potential toxicity.

Addressing Unanswered Questions in Risperidone Metabolite Disposition and Enantioselectivity in Research

The metabolism of risperidone is complex and subject to significant inter-individual variability, primarily due to genetic polymorphisms in metabolizing enzymes. nih.gov Risperidone is extensively metabolized to 9-hydroxyrisperidone, its major active metabolite. jnjmedicalconnect.compsychopharmacologyinstitute.com This hydroxylation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4. mdpi.comjnjmedicalconnect.comnih.gov

A key area of research is the enantioselectivity of this metabolic process. 9-hydroxyrisperidone exists as two enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone. nih.gov Studies have shown that CYP2D6 predominantly produces the (+)-enantiomer, which is the major form found in the plasma of patients who are extensive metabolizers. nih.gov In contrast, CYP3A4 appears to be more involved in the formation of the (-)-enantiomer. nih.gov The precise pharmacological and toxicological activities of each enantiomer are still being evaluated, making this a critical area for further investigation. nih.gov

Deuterated standards are essential for accurately studying these pathways. By using this compound and its corresponding enantiomeric forms as internal standards, researchers can develop highly specific enantioselective analytical methods, such as chiral chromatography, to quantify the production of each enantiomer by different CYP enzymes. nih.gov This allows for a more precise understanding of how genetic factors (e.g., CYP2D6 poor vs. extensive metabolizers) and drug-drug interactions (e.g., inhibition of CYP2D6 or CYP3A4) affect the disposition and enantiomeric profile of 9-hydroxyrisperidone. psychopharmacologyinstitute.commdpi.com

Table 2: Cytochrome P450 Enzymes in Risperidone 9-Hydroxylation

EnzymePrimary RoleEnantiomer ProducedReference
CYP2D6 Major metabolic pathwayPredominantly (+)-9-hydroxyrisperidone jnjmedicalconnect.comnih.gov
CYP3A4 Minor metabolic pathwayContributes to (-)-9-hydroxyrisperidone formation mdpi.comnih.gov

Potential for Expanded Applications of Deuterated Metabolites in Translational Pharmacology Research

The application of deuterated compounds extends far beyond their use as analytical standards. The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at sites of metabolism on a drug molecule are replaced with deuterium. nih.gov This substitution can slow down the rate of metabolism due to the kinetic isotope effect, potentially improving a drug's pharmacokinetic profile. nih.govnih.gov This can lead to increased drug exposure, a longer half-life, reduced formation of toxic metabolites, and the potential for less frequent dosing. juniperpublishers.comresearchgate.net

Furthermore, stable isotope-labeled compounds are powerful tools in absorption, distribution, metabolism, and excretion (ADME) studies. acs.orgdiagnosticsworldnews.com They can be administered to human subjects to trace the full metabolic fate of a drug safely and accurately. nih.gov The use of deuterated metabolites in such studies helps in identifying novel metabolic pathways and quantifying the contribution of different routes of elimination. symeres.com As translational pharmacology continues to evolve, the strategic use of deuterated compounds like this compound will be instrumental in advancing drug discovery, optimizing therapies, and moving towards more personalized medicine. nih.govclearsynthdiscovery.com

Q & A

Basic Research Questions

Q. How is (R)-9-Hydroxy Risperidone-d4 characterized in pharmacological research?

  • Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for isotopic purity verification, and high-performance liquid chromatography (HPLC) for assessing chemical purity. Deuterium labeling requires precise validation of isotopic enrichment (≥98%) to ensure reliability as an internal standard in quantitative assays .

Q. What role does deuterium labeling play in the application of this compound?

  • Methodological Answer : Deuterium labeling minimizes metabolic interference in pharmacokinetic studies by reducing isotopic exchange. It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve accuracy in quantifying parent compounds and metabolites, particularly in plasma or tissue matrices .

Q. What validated analytical methods are recommended for quantifying this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 280 nm) and LC-MS/MS with electrospray ionization (ESI+) are widely used. Column selection (e.g., C18 stationary phase) and mobile phase optimization (acetonitrile/ammonium formate buffer) are critical to resolve co-eluting metabolites .

Q. How can researchers ensure synthetic purity of this compound?

  • Methodological Answer : Purification via recrystallization or preparative HPLC, followed by validation using differential scanning calorimetry (DSC) for thermal stability and X-ray diffraction (XRD) for crystallinity. Residual solvents must comply with ICH guidelines (<0.1% v/v) .

Advanced Research Questions

Q. How should pharmacokinetic studies using this compound be designed to account for interspecies variability?

  • Methodological Answer : Employ crossover designs with species-specific dosing adjustments (e.g., allometric scaling). Include control groups to differentiate deuterium effects on clearance rates. Plasma sampling intervals must align with the compound’s half-life, validated via compartmental modeling .

Q. How can discrepancies in metabolite quantification using this compound be resolved?

  • Methodological Answer : Cross-validate results with orthogonal techniques, such as stable isotope dilution assays or immunoaffinity extraction. Statistical tools (e.g., Bland-Altman plots) identify systematic biases, while Monte Carlo simulations assess uncertainty in low-abundance metabolites .

Q. What experimental considerations are critical for in vivo versus in vitro applications of this compound?

  • Methodological Answer : In vivo studies require matrix-matched calibration curves to address ion suppression in biological samples. In vitro metabolic stability assays (e.g., liver microsomes) must control for deuterium kinetic isotope effects, which may alter CYP450-mediated oxidation rates .

Q. How can detection limits for this compound be optimized in complex biological matrices?

  • Methodological Answer : Implement solid-phase extraction (SPE) with mixed-mode sorbents to enhance recovery. Derivatization (e.g., pentafluorophenyl labeling) improves MS sensitivity. Method validation should include limit of quantification (LOQ) determination via signal-to-noise ratios ≥10:1 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.